N-[5-[2-[2-[2-(5-acetamido-1,3,4-thiadiazol-2-yl)ethoxy]propoxy]ethyl]-1,3,4-thiadiazol-2-yl]acetamide
Description
N-[5-[2-[2-[2-(5-acetamido-1,3,4-thiadiazol-2-yl)ethoxy]propoxy]ethyl]-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound featuring a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Properties
IUPAC Name |
N-[5-[2-[2-[2-(5-acetamido-1,3,4-thiadiazol-2-yl)ethoxy]propoxy]ethyl]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O4S2/c1-9(25-7-5-13-19-21-15(27-13)17-11(3)23)8-24-6-4-12-18-20-14(26-12)16-10(2)22/h9H,4-8H2,1-3H3,(H,16,20,22)(H,17,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVXPZKJFALXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCCC1=NN=C(S1)NC(=O)C)OCCC2=NN=C(S2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[2-[2-[2-(5-acetamido-1,3,4-thiadiazol-2-yl)ethoxy]propoxy]ethyl]-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Acetylation: The thiadiazole derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Etherification: The acetylated thiadiazole is reacted with ethylene glycol derivatives under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenated compounds, nucleophiles like amines or thiols; often in polar aprotic solvents.
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-[5-[2-[2-[2-(5-acetamido-1,3,4-thiadiazol-2-yl)ethoxy]propoxy]ethyl]-1,3,4-thiadiazol-2-yl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains .
Medicine
Medically, thiadiazole derivatives are explored for their potential as anti-inflammatory, analgesic, and anticancer agents. The compound’s ability to interact with biological targets makes it a candidate for drug development .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-[5-[2-[2-[2-(5-acetamido-1,3,4-thiadiazol-2-yl)ethoxy]propoxy]ethyl]-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiadiazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiadiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiadiazole moiety.
Uniqueness
N-[5-[2-[2-[2-(5-acetamido-1,3,4-thiadiazol-2-yl)ethoxy]propoxy]ethyl]-1,3,4-thiadiazol-2-yl]acetamide is unique due to its dual thiadiazole rings and extended ether linkages. This structure provides enhanced reactivity and potential for diverse biological activities compared to other thiadiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
